

# Fura-2 principle of calcium measurement

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## Compound of Interest

Compound Name: **Fura-2**

Cat. No.: **B149405**

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An In-Depth Technical Guide to Intracellular Calcium Measurement Using **Fura-2**

## Introduction

Calcium ions ( $\text{Ca}^{2+}$ ) are ubiquitous intracellular second messengers that play a pivotal role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.<sup>[1][2]</sup> The ability to accurately measure dynamic changes in intracellular  $\text{Ca}^{2+}$  concentration ( $[\text{Ca}^{2+}]_i$ ) is therefore fundamental to research in cell biology, neuroscience, and drug development. **Fura-2**, a fluorescent indicator dye, has been a cornerstone of intracellular calcium measurement since its development by Roger Tsien and colleagues in 1985.<sup>[3]</sup>

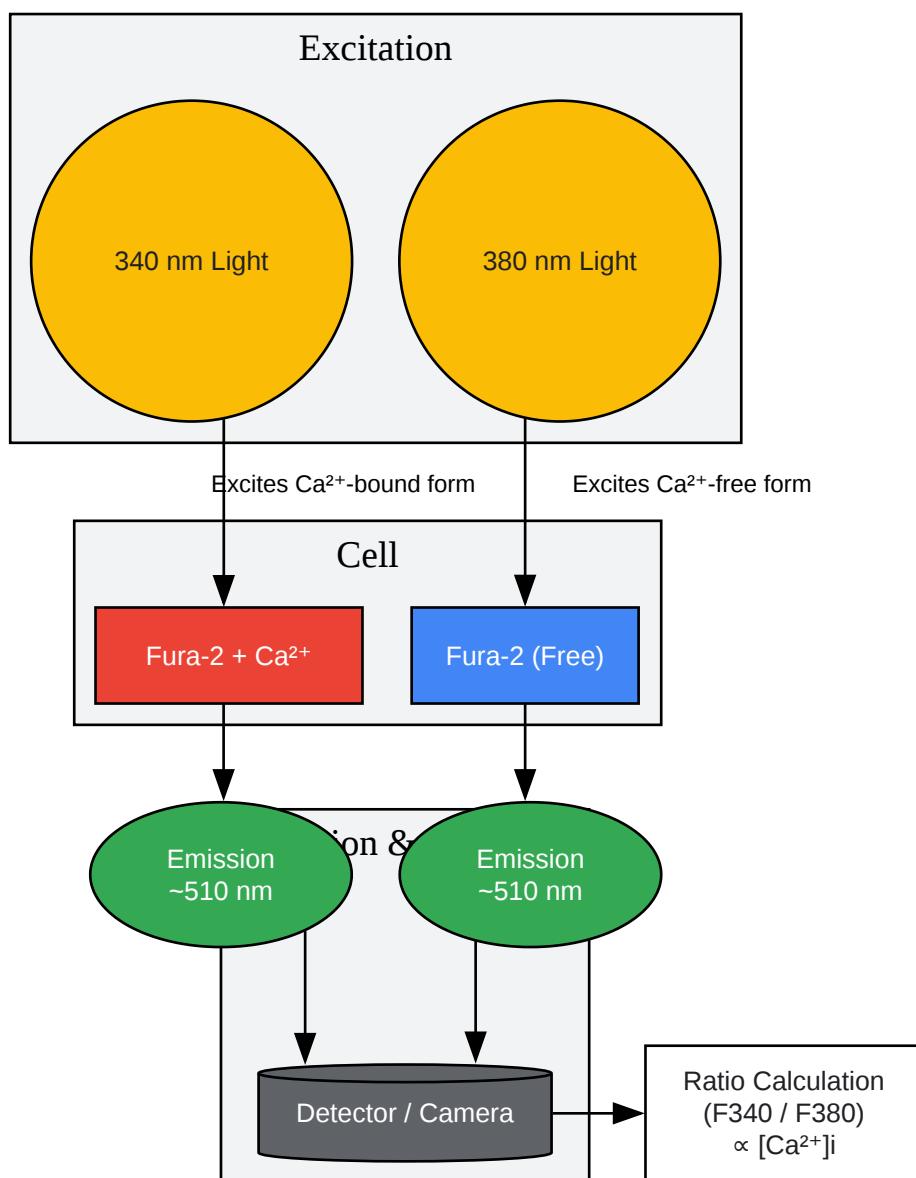
This technical guide provides a comprehensive overview of the principles and methodologies for using **Fura-2** to measure  $[\text{Ca}^{2+}]_i$ . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this powerful technique. **Fura-2**'s most significant advantage is its ratiometric nature, which allows for highly accurate and quantitative measurements by minimizing artifacts from variable dye loading, cell thickness, or photobleaching.<sup>[1][3]</sup>

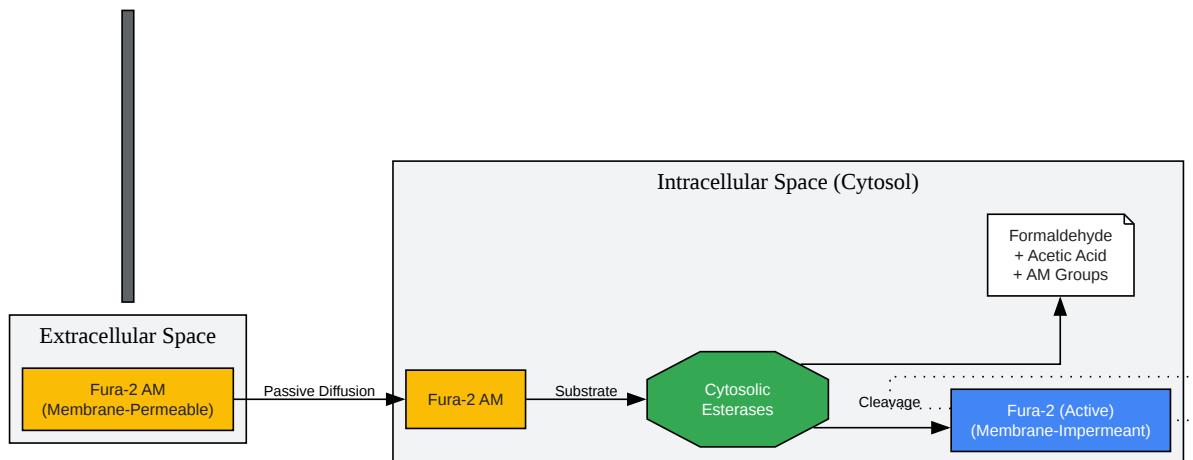
## The Core Principle: Ratiometric Fluorescence

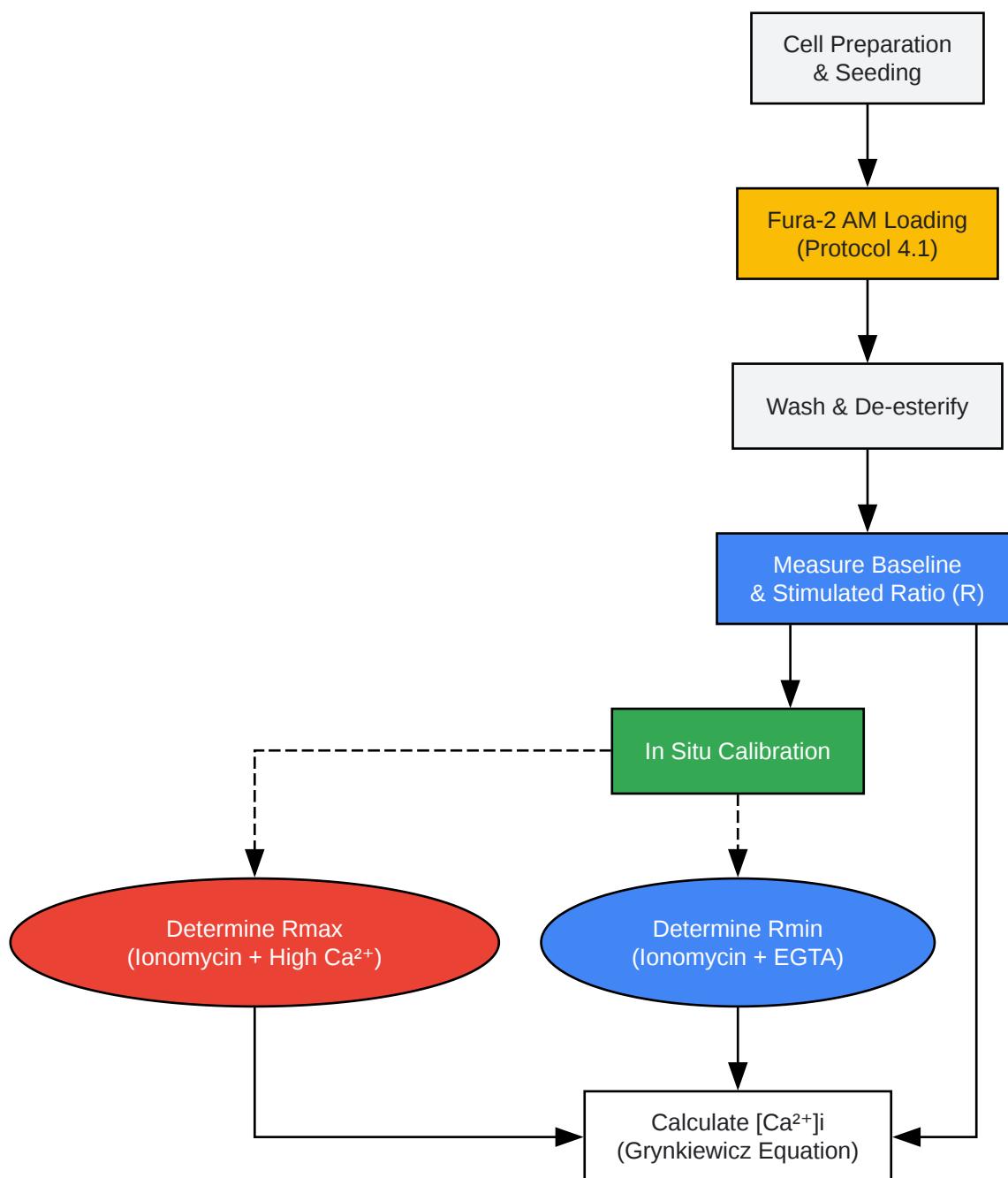
**Fura-2** is an aminopolycarboxylic acid and a BAPTA-based  $\text{Ca}^{2+}$  chelator that changes its fluorescence properties upon binding to calcium.<sup>[4][5]</sup> Unlike single-wavelength indicators, **Fura-2** is a dual-excitation ratiometric dye. This is the central principle of its function.

- Calcium-Bound **Fura-2**: When bound to  $\text{Ca}^{2+}$ , the molecule has a peak excitation wavelength of approximately 340 nm.[4][6]
- Calcium-Free **Fura-2**: In its unbound state, the peak excitation wavelength shifts to approximately 380 nm.[4][6]
- Emission: Critically, regardless of whether it is bound to calcium or not, **Fura-2** consistently emits light at a peak wavelength of around 510 nm.[5]

By alternately exciting the **Fura-2**-loaded cells with 340 nm and 380 nm light and measuring the intensity of the 510 nm emission at each excitation wavelength, a ratio ( $F_{340}/F_{380}$ ) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[1][5] This ratiometric approach provides a robust internal control, correcting for confounding variables such as uneven dye loading, cell-to-cell variations in thickness, dye leakage, and photobleaching, which would otherwise introduce significant errors in measurements from single-wavelength dyes.[3][6]







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